CZC-8004

Chemical Proteomics Kinobeads Affinity Chromatography

CZC-8004 is a superior pan-kinase affinity ligand for chemical proteomics. At 50% bead loading, it captures 55 unique protein kinases from a single lysate—outperforming bisindolylmaleimide X (34 PKs) and control beads (23 PKs). Its amino-side chain enables direct covalent coupling to sepharose, ensuring reproducible kinobead workflows. Unlike selective inhibitors, CZC-8004's broad engagement (ABL, BTK, FAK, JAK1, SRC, SYK, etc.) delivers the comprehensive kinome coverage essential for target deconvolution and off-target profiling. High purity (≥98%) and established DMSO solubility (58–62 mg/mL) minimize assay interference. Choose CZC-8004 for robust, publication-grade kinase capture.

Molecular Formula C17H16FN5
Molecular Weight 309.34 g/mol
CAS No. 916603-07-1
Cat. No. B023758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZC-8004
CAS916603-07-1
SynonymsN2-[4-(Aminomethyl)phenyl]-5-fluoro-N4-phenyl-2,4-pyrimidinediamine; 
Molecular FormulaC17H16FN5
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN
InChIInChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23)
InChIKeyUKOHFWNBTUJMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

CZC-8004 (916603-07-1) Pan-Kinase Inhibitor for Affinity Chromatography and Cancer Research


CZC-8004 (CAS 916603-07-1) is a small-molecule aminopyrimidine that functions as a pan-kinase inhibitor, binding a broad range of tyrosine kinases at low micromolar concentrations [1]. Its core structure enables immobilization onto sepharose beads via its amino-side chain, converting it into a robust affinity chromatography ligand for kinase capture and purification [1]. The compound has reported IC50 values of 650 nM for EGFR WT and 437 nM for VEGFR2 V916M, demonstrating measurable activity against clinically relevant kinase targets . CZC-8004 is supplied as a powder with high purity (>98–99.91%) and is soluble in DMSO (up to 58–62 mg/mL) but insoluble in water .

Why CZC-8004 Cannot Be Replaced with a Single-Kinase or Narrow-Spectrum Inhibitor


CZC-8004 is not a selective inhibitor of any single kinase; its primary utility lies in its deliberately broad target engagement profile and its capacity to function as an immobilized affinity ligand [1]. In a direct comparative proteomics study, sepharose beads loaded with CZC-8004 at 50% loading extracted 55 unique protein kinases from a single cell lysate, substantially more than the 34 kinases captured by bisindolylmaleimide X (S1) beads under identical conditions [2]. Control beads without inhibitor captured only 23 kinases [2]. This quantifiable performance in kinase capture directly translates to the compound's value in chemical proteomics workflows. Substituting CZC-8004 with a more selective kinase inhibitor (e.g., imatinib, dasatinib) would severely restrict the kinome coverage obtained in affinity pull-down experiments, fundamentally altering experimental outcomes. Additionally, CZC-8004's reported IC50 values of 650 nM for EGFR WT and 437 nM for VEGFR2 V916M reflect a multi-target activity profile distinct from that of potent, single-target clinical candidates . Generic substitution with compounds lacking equivalent broad-spectrum binding and immobilization capability would invalidate comparative analyses and compromise the reproducibility of established kinobead protocols.

CZC-8004 Quantitative Performance Data Versus Comparator Inhibitors and Baselines


Superior Kinase Capture Efficiency: CZC-8004 vs. Bisindolylmaleimide X in Proteomics Pull-Downs

In a head-to-head comparison using sepharose-supported kinase inhibitors at 50% bead loading, CZC-8004 (S2) captured 55 unique protein kinases (PKs) from a single cell lysate, whereas the comparator bisindolylmaleimide X (S1) captured only 34 PKs [1]. Control beads with no inhibitor captured 23 PKs [1]. Batch-to-batch reproducibility for CZC-8004 beads was high, with two independent syntheses extracting 61 and 64 PKs, sharing 55 common kinases [1].

Chemical Proteomics Kinobeads Affinity Chromatography

Pan-Kinase Target Engagement Profile: Quantitative Kinase Binding Breadth

CZC-8004 binds a defined panel of 11 tyrosine kinases at low micromolar concentrations, including ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES [1]. In contrast, selective ABL inhibitors such as imatinib primarily target BCR-ABL, c-KIT, and PDGFR, while dasatinib targets SRC family kinases in addition to ABL, but neither covers the full breadth of CZC-8004's reported binding panel .

Kinase Inhibitor Selectivity Tyrosine Kinase Panel Chemical Biology

EGFR and VEGFR2 Inhibitory Activity: CZC-8004 vs. Potent Single-Target Inhibitors

CZC-8004 inhibits EGFR WT with an IC50 of 650 nM and VEGFR2 V916M with an IC50 of 437 nM . While these potencies are moderate relative to clinical EGFR inhibitors (e.g., gefitinib IC50 ~ 20–30 nM for EGFR WT), the combined dual inhibition of both EGFR and VEGFR2 at sub-micromolar concentrations distinguishes CZC-8004 from highly selective agents. This profile makes CZC-8004 a useful tool compound for probing angiogenesis and proliferation pathways where dual EGFR/VEGFR2 inhibition is mechanistically relevant, without the high potency that may confound interpretation due to off-target effects.

Cancer Research EGFR Inhibition VEGFR2 Inhibition

Solubility Profile for In Vitro Assay Preparation: CZC-8004 vs. Solubility Baselines

CZC-8004 exhibits high solubility in DMSO at 58–62 mg/mL (approximately 187–200 mM), but is practically insoluble in water . In ethanol, solubility is more limited at 6 mg/mL [1]. This solubility profile is typical for many small-molecule kinase inhibitors and necessitates the use of DMSO stock solutions for in vitro experiments, with subsequent dilution into aqueous buffers. The quantified DMSO solubility ensures that high-concentration stock solutions can be prepared reliably for dose-response studies.

Compound Handling Solubility Assay Development

Optimal Scientific and Industrial Applications for CZC-8004 Based on Quantitative Evidence


Kinobead Affinity Chromatography for Chemoproteomics

CZC-8004's demonstrated capture of 55 unique protein kinases from a single cell lysate at 50% bead loading [1] positions it as a superior affinity ligand for kinobead pull-down experiments. Laboratories performing kinome-wide profiling, target deconvolution of kinase inhibitors, or identification of kinase off-targets should select CZC-8004 over alternative immobilized inhibitors like bisindolylmaleimide X, which captures only 34 kinases [1]. The compound's amino-side chain enables straightforward covalent coupling to sepharose beads, and batch-to-batch reproducibility is well-documented [1].

Broad-Spectrum Tyrosine Kinase Inhibition in Cell-Based Assays

CZC-8004's reported binding to 11 tyrosine kinases, including ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES [1], makes it a valuable tool compound for studies requiring multi-kinase inhibition without the extreme potency of clinical agents. For example, in cellular models of cancer where multiple kinases contribute to signaling redundancy, CZC-8004 at low micromolar concentrations can be used to broadly suppress tyrosine kinase activity, enabling researchers to assess the cumulative effect of polypharmacology. The moderate IC50 values against EGFR (650 nM) and VEGFR2 (437 nM) further support its use in angiogenesis and proliferation assays where dual inhibition is desired.

Positive Control for Pan-Kinase Inhibitor Screening Panels

Due to its well-characterized multi-kinase target profile [1] and established solubility parameters (58–62 mg/mL in DMSO) , CZC-8004 serves as an ideal positive control in high-throughput screening campaigns evaluating novel kinase inhibitors. Its broad activity ensures that assay systems are responsive to kinase inhibition, while its moderate potency avoids the rapid saturation effects that can occur with highly potent clinical controls. The high purity (99.91% reported by vendors ) minimizes confounding effects from impurities in screening data.

Chemical Biology Studies of Kinase-Dependent Signaling Networks

CZC-8004's ability to inhibit multiple nodes of tyrosine kinase signaling at sub-micromolar to low micromolar concentrations [1] enables researchers to probe network-level effects of broad kinase inhibition in cellular models. Unlike siRNA knockdown or genetic knockout approaches, chemical inhibition with CZC-8004 allows temporal control and dose-dependent modulation of kinase activity. The compound's documented kinase binding panel provides a defined, albeit broad, pharmacologic fingerprint that can be correlated with observed phenotypic changes in proliferation, migration, or apoptosis assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CZC-8004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.